molecular formula C22H18ClN5O4S B14995878 ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

Cat. No.: B14995878
M. Wt: 483.9 g/mol
InChI Key: VBUFPERSCNHZQA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-chlorophenyl group at the N1 position. The scaffold is further modified with a thioacetamido linkage and an ethyl benzoate ester. Its synthesis likely involves nucleophilic substitution and condensation reactions, as inferred from analogous pyrazolo[3,4-d]pyrimidine derivatives .

Properties

Molecular Formula

C22H18ClN5O4S

Molecular Weight

483.9 g/mol

IUPAC Name

ethyl 4-[[2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H18ClN5O4S/c1-2-32-21(31)13-3-7-15(8-4-13)25-18(29)12-33-22-26-19-17(20(30)27-22)11-24-28(19)16-9-5-14(23)6-10-16/h3-11H,2,12H2,1H3,(H,25,29)(H,26,27,30)

InChI Key

VBUFPERSCNHZQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate typically involves multi-step reactions. One common method includes the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazolone intermediate. This intermediate is then reacted with thiourea to form the pyrazolo[3,4-d]pyrimidine core. The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine with ethyl 4-aminobenzoate under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A. Pyrazolo[3,4-d]pyrimidinones with Varied Aryl Substituents Compounds such as 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (e.g., compounds 2–10 in ) share the pyrazolo[3,4-d]pyrimidinone core but differ in substituents. For example:

  • Compound 2 (2-fluorophenyl substituent) exhibits reduced steric bulk compared to the 4-chlorophenyl group in the target molecule.
  • Compound 10 (2-nitrophenyl substituent) introduces electron-withdrawing effects, contrasting with the electron-deficient but non-polar 4-chlorophenyl group .

B. Derivatives with Modified Linkages The compound 2-(1-(2-chloro-2-phenylethyl)-4-(3-chlorophenylamino)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetic acid () replaces the thioacetamido-benzoate group with a chloro-phenylethyl chain and a carboxylic acid. This substitution alters solubility and bioavailability, with the carboxylic acid enhancing hydrophilicity compared to the ethyl benzoate ester in the target compound .

Research Findings

Substituent Effects :

  • The 4-chlorophenyl group in the target compound enhances lipophilicity and membrane permeability compared to ortho/meta-substituted analogues (e.g., 2-fluorophenyl in ) .
  • The ethyl benzoate ester may act as a prodrug, improving metabolic stability over carboxylic acid derivatives () .

Thioether vs.

Synthetic Challenges :

  • Steric hindrance from the 4-chlorophenyl group may complicate regioselective alkylation, necessitating optimized reaction conditions (e.g., prolonged reflux) .

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